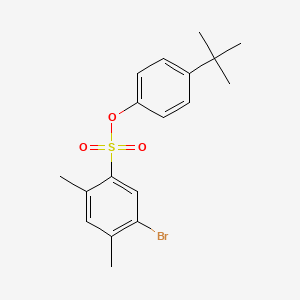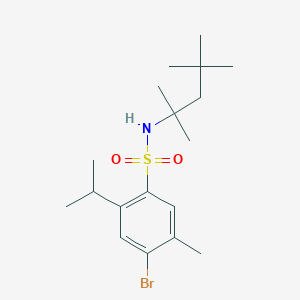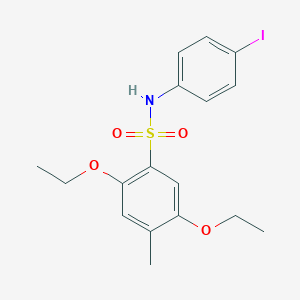
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide (DMMPS) is a chemical compound belonging to the class of sulfonamides. It is an organic compound, containing nitrogen, sulfur, and oxygen atoms. It is an important compound in the synthesis of various drugs and other compounds. It is also used in research to study the effects of certain drugs, as well as to study their biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is used in scientific research to study the effects of drugs on the body. It is also used to study the biochemical and physiological effects of drugs. In particular, it is used to study the effects of antibiotics, anti-inflammatories, and anti-cancer drugs. In addition, it is used to study the effects of various hormones, such as testosterone and progesterone.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is not well understood. However, it is believed that it binds to certain receptors in the body and alters their activity. This can lead to changes in the body's response to drugs, hormones, and other compounds.
Biochemical and Physiological Effects
When N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide binds to receptors in the body, it can cause changes in the body's response to drugs, hormones, and other compounds. This can lead to changes in the body's metabolism, energy levels, and other biochemical and physiological processes. For example, it can affect the body's ability to process certain drugs, hormones, and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide in lab experiments is that it is relatively easy to synthesize and use. It is also relatively inexpensive, making it a cost-effective option. However, there are some limitations to its use in lab experiments. For example, it can cause changes in the body's response to drugs, hormones, and other compounds, which can make it difficult to study the effects of those compounds.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide. For example, further research could be done to better understand the mechanism of action of N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide and to determine how it affects the body's response to drugs, hormones, and other compounds. In addition, further research could be done to determine how N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide could be used in the development of new drugs and treatments. Finally, further research could be done to explore the potential applications of N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide in other areas, such as agriculture and environmental science.
Synthesemethoden
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is synthesized through a process called sulfonation. This process involves the reaction of a sulfonic acid with an organic compound, in this case, a benzene ring. The reaction is catalyzed by sulfuric acid, and the result is the formation of a sulfonamide. This reaction is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)17-11-19(18(23-6)10-15(17)5)24(21,22)20-16-8-13(3)7-14(4)9-16/h7-12,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLSAHKUZYMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

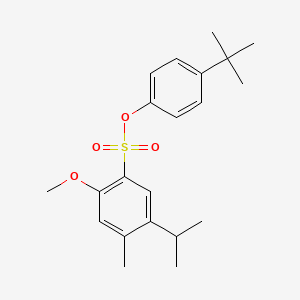


![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)

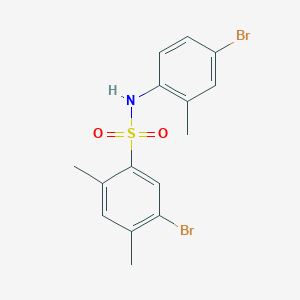
![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)
